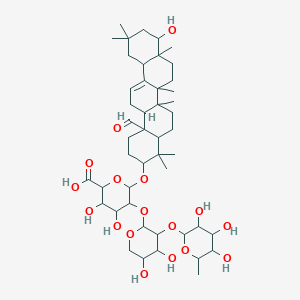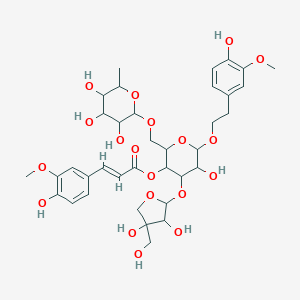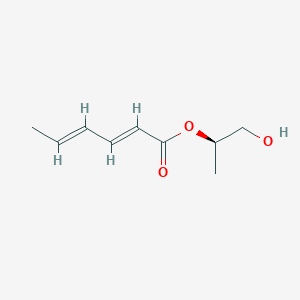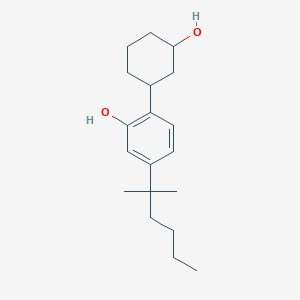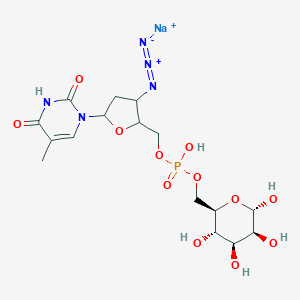![molecular formula C20H29Cl2NO4 B235906 3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione CAS No. 138935-82-7](/img/structure/B235906.png)
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione is a natural product found in Pleurobranchus forskalii, Pleurobranchus albiguttatus, and Lissoclinum with data available.
Aplicaciones Científicas De Investigación
Chemosensor Development
This compound's derivatives have been used in the synthesis and characterization of chemosensors for transition metal ions. For example, ligands like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione and its variants have shown remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This kind of application demonstrates the potential of these derivatives in developing sensitive and selective chemosensors for metal ions detection (Gosavi-Mirkute et al., 2017).
Antimicrobial Activity
Some derivatives have shown significant antimicrobial properties. For instance, compounds synthesized from reactions involving 2,3-dichloro-1,4-naphthoquinone demonstrated good antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Candida tenuis. This suggests their potential use in developing new antimicrobial agents (Voskienė et al., 2011).
Antifungal and Antibacterial Agents
Several studies have explored the synthesis of novel derivatives for potential use as antifungal and antibacterial agents. For example, compounds like 2-chloro-3-(pyrrolidin-1-yl)naphthalene-1,4-dione have shown potent antifungal activity, outperforming some clinically prevalent drugs. These findings are significant for the development of new chemotherapeutic agents (Tandon et al., 2010).
Synthesis of Pyrrolidine-2,4-diones
The compound and its related derivatives have been used in the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives. These compounds have applications in various fields, including pharmaceuticals and materials science (Mulholland et al., 1972).
Propiedades
Número CAS |
138935-82-7 |
|---|---|
Fórmula molecular |
C20H29Cl2NO4 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H29Cl2NO4/c1-9-11(6-14(25)10-5-16(26)23-18(10)27)20(4)8-12(21)17(22)19(2,3)15(20)7-13(9)24/h10-15,17,24-25H,1,5-8H2,2-4H3,(H,23,26,27) |
Clave InChI |
RXKVVHDLUDIYSP-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(C(=C)C(C2(CC(C1Cl)Cl)C)CC(C3CC(=O)NC3=O)O)O)C |
SMILES canónico |
CC1(C2CC(C(=C)C(C2(CC(C1Cl)Cl)C)CC(C3CC(=O)NC3=O)O)O)C |
Sinónimos |
dichlorolissoclimide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)
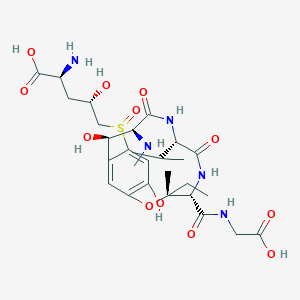


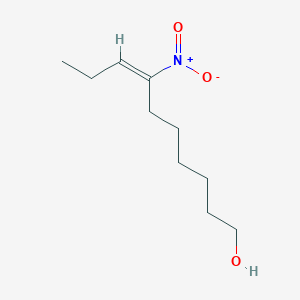
![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
